N-(4-chlorophenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide
Description
This compound features a hybrid heterocyclic scaffold combining a 1,2,4-oxadiazole core with a 1H-1,2,3-triazole moiety. The oxadiazole ring is substituted at position 3 with a triazolyl group, which is further functionalized with a 4-fluorobenzyl substituent. Such structural complexity is typical of bioactive molecules targeting enzymes or receptors in medicinal chemistry .
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN6O2/c19-12-3-7-14(8-4-12)21-17(27)18-22-16(24-28-18)15-10-26(25-23-15)9-11-1-5-13(20)6-2-11/h1-8,10H,9H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCKENVRADZOHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)C3=NOC(=N3)C(=O)NC4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the 1,2,3-triazole ring through a cycloaddition reaction between an azide and an alkyne.
Introduction of the Fluorophenylmethyl Group:
Formation of the Oxadiazole Ring: The oxadiazole ring is then formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.
Final Coupling: The final step involves coupling the chlorophenyl group to the oxadiazole ring through an amide bond formation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(4-chlorophenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit substantial antimicrobial properties. The structural characteristics of N-(4-chlorophenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide suggest potential efficacy against various pathogens. Studies have shown that triazole derivatives can inhibit the growth of bacteria and fungi effectively .
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Moderate to good |
| Enterococcus faecalis | Moderate |
| Bacillus cereus | Moderate |
Anticancer Properties
The compound has been investigated for its anticancer potential. Triazole derivatives have been recognized for their role in chemoprevention and chemotherapy by inducing apoptosis in cancer cells and inhibiting tumor growth . The oxadiazole component may enhance the overall bioactivity through synergistic effects.
Neuroprotective Effects
Emerging studies suggest that certain triazole derivatives can protect neuronal cells from oxidative stress and neurodegeneration. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Fungicides
The antifungal properties of triazoles make them suitable candidates for agricultural fungicides. They can be utilized to protect crops from fungal infections, thereby enhancing yield and quality . The specific structure of this compound may provide a unique mode of action against resistant fungal strains.
Plant Growth Regulators
The compound may also function as a plant growth regulator due to its ability to modulate plant hormones and metabolic pathways. This application is particularly relevant in the context of sustainable agriculture where enhancing crop resilience is essential.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions including coupling reactions between various precursors. Characterization techniques such as NMR spectroscopy and single-crystal X-ray diffraction are employed to confirm the structure and purity of the synthesized compound .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Heterocyclic Cores
Key Compounds:
Compound I (CCDC ZIPSEY): (S)-1-(4-chlorophenyl)-N-(−1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Differences: Replaces the oxadiazole core with a simpler triazole-carboxamide. Implications: Reduced aromatic stacking capacity compared to the oxadiazole-containing target compound .
Compound 169 (): 4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide
- Differences: Incorporates a coumarin (chromene) ring instead of oxadiazole. The extended π-system may enhance fluorescence properties for imaging applications.
The 2-methylphenyl substituent may alter steric interactions .
Substituent Effects on Physicochemical Properties
*Estimated based on molecular formula.
- Lipophilicity: The 4-chlorophenyl and 4-fluorobenzyl groups in the target compound increase logP compared to amino-substituted analogs, suggesting better membrane permeability .
- Solubility: The oxadiazole ring’s polarity may improve aqueous solubility relative to coumarin derivatives (e.g., Compound 169) .
Biological Activity
N-(4-chlorophenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide is a compound that has garnered attention due to its potential biological activities. The 1,2,4-oxadiazole moiety is known for its diverse pharmacological properties, making it a significant scaffold in drug discovery.
Structural Characteristics
The compound features a complex structure comprising a 1,2,4-oxadiazole ring fused with a triazole unit and chlorophenyl and fluorophenyl substituents. This arrangement contributes to its biological activity through various mechanisms.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit a wide range of biological activities:
- Anticancer Activity : Derivatives of 1,2,4-oxadiazoles have shown promising results against various cancer cell lines. For instance, modifications to the oxadiazole structure have led to increased cytotoxicity against human tumor cell lines such as HeLa and CaCo-2 with IC50 values often below 10 µM .
- Antimicrobial Properties : Compounds similar to N-(4-chlorophenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole have demonstrated significant antibacterial and antifungal activities. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole derivatives have been reported to inhibit various enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which play crucial roles in cancer progression and inflammation .
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often linked to the modulation of signaling pathways involved in cell proliferation .
- Reactive Oxygen Species (ROS) Generation : Certain derivatives are known to increase ROS levels within cells, which can lead to oxidative stress and subsequent cell death in tumor cells .
Study 1: Antitumor Activity
In a study evaluating the antitumor effects of oxadiazole derivatives, this compound was tested against multiple cancer cell lines. The compound exhibited an IC50 value of approximately 5 µM against HeLa cells and 7 µM against CaCo-2 cells. These results indicate significant potential for further development as an anticancer agent .
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of similar oxadiazole compounds found that they were effective against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. This suggests that structural modifications can enhance the antimicrobial efficacy of oxadiazoles .
Comparative Analysis of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for high yield?
Methodological Answer:
The synthesis involves multi-step strategies:
- Triazole Formation: Utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core. The 4-fluorophenylmethyl group is introduced via alkylation of the triazole nitrogen .
- Oxadiazole Construction: Form the 1,2,4-oxadiazole ring by cyclizing an amidoxime intermediate with a carboxylic acid derivative under reflux in anhydrous DMF, catalyzed by EDCl/HOBt .
- Optimization: Use inert atmosphere (N₂/Ar) for moisture-sensitive steps. Monitor reaction progress via TLC and optimize catalyst loading (e.g., 10 mol% CuI for CuAAC). Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced: How does the 4-fluorophenylmethyl substituent influence the compound’s bioactivity and target binding?
Methodological Answer:
- Electronic Effects: Fluorine’s electronegativity enhances lipophilicity (logP) and metabolic stability. Conduct comparative SAR studies with non-fluorinated analogs to assess changes in IC₅₀ values against target enzymes (e.g., kinases) .
- Binding Affinity: Perform molecular docking (AutoDock Vina) to evaluate interactions with hydrophobic pockets. Fluorine’s σ-hole may engage in halogen bonding with backbone carbonyls, as seen in crystallographic studies of similar triazole-oxadiazole hybrids .
- Experimental Validation: Use surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) and isothermal titration calorimetry (ITC) for thermodynamic profiling .
Basic: What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?
Methodological Answer:
- 1H/13C NMR: Identify triazole protons (δ 7.5–8.5 ppm) and oxadiazole carbons (C5: ~165 ppm). The 4-fluorophenyl group shows coupling patterns (J = 8–10 Hz) in 1H NMR and distinct 19F NMR signals .
- IR Spectroscopy: Confirm carboxamide C=O stretch (~1680 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹) .
- HRMS: Verify molecular ion [M+H]+ with <2 ppm mass error. Fragmentation patterns (e.g., loss of CO from oxadiazole) aid structural confirmation .
Advanced: How can contradictory data between in vitro and in vivo biological activity be resolved?
Methodological Answer:
- ADMET Profiling: Assess solubility (shake-flask method), plasma protein binding (ultrafiltration), and metabolic stability (microsomal assays). Low bioavailability may explain reduced in vivo efficacy .
- Metabolite Identification: Use LC-MS/MS to detect phase I/II metabolites. Fluorine substitution may reduce CYP450-mediated oxidation, but N-dealkylation of the triazole-methyl group is common .
- Target Validation: Apply CRISPR-Cas9 knockout models or siRNA silencing to confirm target engagement. Off-target effects can be screened via kinome-wide profiling (e.g., KINOMEscan) .
Basic: What stability profiles should researchers consider for long-term storage?
Methodological Answer:
- Accelerated Stability Testing: Expose the compound to 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
- Handling Recommendations: Store lyophilized powder under argon at -20°C. Avoid prolonged exposure to light (photodegradation risk for oxadiazole rings) .
Advanced: What strategies enhance selectivity of the 1,2,4-oxadiazole core toward kinase targets?
Methodological Answer:
- Core Modifications: Introduce electron-withdrawing groups (e.g., -NO₂) at C3 to improve hydrogen bonding with catalytic lysine residues. Substituent steric bulk at C5 can reduce off-target binding .
- Computational Design: Use free-energy perturbation (FEP) simulations to predict binding free energy changes. Prioritize analogs with ΔΔG < -2 kcal/mol for synthesis .
- Kinase Panel Screening: Test selectivity across 100+ kinases (e.g., Eurofins KinaseProfiler). Optimize lead compounds showing >50-fold selectivity over non-target kinases .
- Triazole-oxadiazole hybrid synthesis and SAR .
- Fluorine’s role in binding and stability .
- Spectroscopic characterization protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
